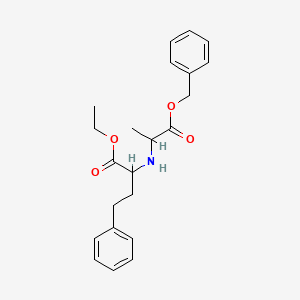
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine, Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine, Benzyl Ester” is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an ethoxycarbonyl group, a phenylpropyl group, and a benzyl ester moiety. Such compounds are often of interest in the fields of medicinal chemistry and organic synthesis due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine, Benzyl Ester” typically involves the following steps:
Starting Materials: The synthesis begins with L-alanine, benzyl alcohol, and ethyl chloroformate.
Formation of Ethoxycarbonyl Group: L-alanine is reacted with ethyl chloroformate under basic conditions to form the ethoxycarbonyl derivative.
Introduction of Phenylpropyl Group: The ethoxycarbonyl derivative is then coupled with a phenylpropyl halide in the presence of a base to form the desired product.
Esterification: Finally, the compound is esterified with benzyl alcohol under acidic conditions to yield the benzyl ester.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
“(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine, Benzyl Ester” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ethoxycarbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of “(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine, Benzyl Ester” depends on its specific biological target. It may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ethoxycarbonyl and benzyl ester groups may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanine: Lacks the benzyl ester group.
N-(1-R-Ethoxycarbonyl-3-phenylpropyl)-D-alanine, Benzyl Ester: The D-alanine isomer.
N-(1-R-Ethoxycarbonyl-3-phenylpropyl)-L-alanine, Methyl Ester: Contains a methyl ester instead of a benzyl ester.
Uniqueness
“(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine, Benzyl Ester” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[(1-oxo-1-phenylmethoxypropan-2-yl)amino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMCJYRMPUGEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
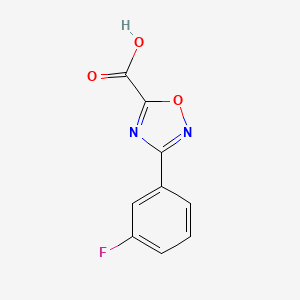
![11,16-Dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one](/img/structure/B12289126.png)
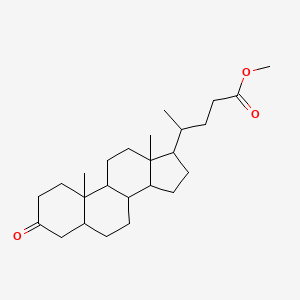
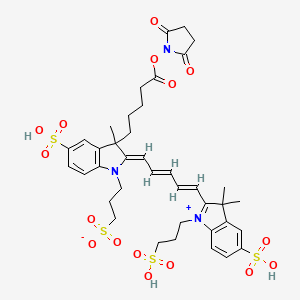

![(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)
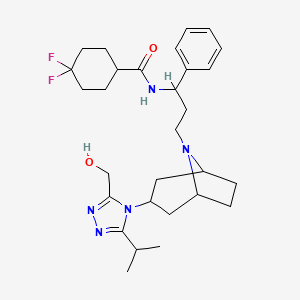

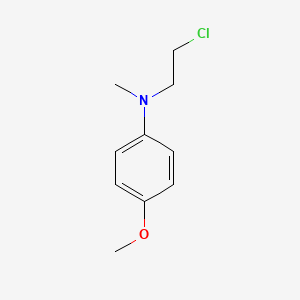

![(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B12289168.png)
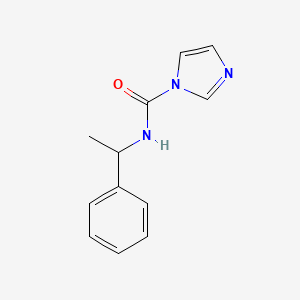
![(3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12289188.png)
![Lithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B12289192.png)
